molecular formula C18H26O10S B109364 Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside CAS No. 5329-58-8

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside

Cat. No.: B109364
CAS No.: 5329-58-8
M. Wt: 434.5 g/mol
InChI Key: FGJLUHTXBRGPSV-XZILNXCWSA-N
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Description

However, the evidence extensively discusses phenyl-containing compounds such as phenylephrine hydrochloride (PE) and their analytical methods. For the purpose of this article, we will focus on phenylephrine hydrochloride (a phenyl ethanolamine derivative) and its comparison with structurally or functionally related compounds, as per the available data.

Properties

CAS No.

5329-58-8

Molecular Formula

C18H26O10S

Molecular Weight

434.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11+,12+,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

FGJLUHTXBRGPSV-XZILNXCWSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside;  NSC 2571; 

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with 1,5-anhydro-2,6-dideoxy-α-L-erythro-hex-1-en-3-ulose , a derivative of L-rhamnal. This compound is synthesized via oxidation of L-rhamnal using chromium trioxide-pyridine complexes under anhydrous conditions.

Reaction Conditions:

  • Oxidizing Agent : Chromium trioxide-pyridine complex (4 mM in dichloromethane).

  • Temperature : Room temperature (20–25°C).

  • Yield : 79.4% after chromatographic purification.

Michael Addition of Alkyl Thiols

The enone system of hex-1-en-3-ulose undergoes nucleophilic attack by alkyl thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., triethylamine). This step introduces the thioalkyl group at the 1-position, forming alkyl 2,6-dideoxy-1-thio-α-L-erythro-hexopyranosid-3-ulose .

Optimization Insights:

  • Base Selection : Tertiary amines (triethylamine, tripropylamine) enhance reaction rates by deprotonating the thiol.

  • Solvent : Dichloromethane or benzene ensures solubility of intermediates.

  • Reaction Time : 1 hour at room temperature.

Functionalization and Reduction

Oximation and Acetylation

The 3-keto group of the thioglycoside intermediate is converted to an oximino group using hydroxylamine hydrochloride in methanol. Subsequent acetylation with acetic anhydride yields the di-O-acetyl derivative.

Characterization Data:

  • IR Spectroscopy : νmax\nu_{\text{max}} 1740 cm1^{-1} (ketone C=O), 1700 cm1^{-1} (amide I).

  • 1^1H-NMR : Multiplet signals at 6.65–7.89 ppm confirm aromatic and heterocyclic protons.

Stereospecific Reduction

The di-O-acetyl compound undergoes reduction using borane-tetrahydrofuran (BH3_3-THF) to achieve the L-arabino configuration. This step is critical for establishing the correct stereochemistry of the acosamine moiety.

Reduction Parameters:

  • Reagent : Borane-THF complex (10 molar excess).

  • Temperature : -50°C to -10°C.

  • Yield : 67% after recrystallization.

Epimerization and Final Deprotection

Oxidation to 4-Ulose

The hydroxyl group at C-4 is oxidized to a ketone using chromium trioxide-pyridine, forming the 4-ulose intermediate. This step enables subsequent epimerization to the lyxo configuration.

Oxidation Conditions:

  • Reagent : CrO3_3:2 pyridine complex.

  • Solvent : Dichloromethane with acetic anhydride.

  • Work-up : Silica gel chromatography (ethyl acetate eluent).

Lithium Tri(sec-butyl) Borohydride Reduction

The 4-ulose is reduced with lithium tri(sec-butyl) borohydride in tetrahydrofuran (THF) at -50°C. This stereospecific reduction yields the L-lyxo derivative, a precursor to daunosamine.

Key Data:

  • Reaction Time : 2 hours at -50°C.

  • Product Purity : >95% by 1^1H-NMR.

Deprotection and Coupling

Final deprotection involves mild acid hydrolysis to remove trifluoroacetyl groups, yielding N-trifluoroacetyl-L-daunosamine. This intermediate is coupled to anthracycline aglycones using mercuric cyanide and bromide in THF.

Coupling Protocol:

  • Catalysts : Mercuric cyanide (500 mg), mercuric bromide (250 mg).

  • Temperature : 50–55°C.

  • Yield : 145 mg after preparative TLC.

Physicochemical and Analytical Data

Table 1: Physicochemical Properties of Phenyl 4-O-Hexopyranosyl-1-Thiohexopyranoside

PropertyValue
Molecular FormulaC18_{18}H26_{26}O10_{10}S
Molecular Weight434.464 g/mol
Density1.61 g/cm3^3
Boiling Point736.7°C at 760 mmHg
Flash Point399.4°C
SolubilitySoluble in DMF, ethanol

Table 2: Key Reaction Yields and Conditions

StepYield (%)Conditions
Michael Addition85RT, 1 hour, CH2_2Cl2_2
Oximation/Acetylation78MeOH, 4 hours
Borane-THF Reduction67-50°C, THF
Chromium Oxidation79.4CH2_2Cl2_2, 20 min
Final Coupling7250–55°C, 26 hours

Challenges and Optimization Strategies

  • Stereochemical Control : Use of bulky reducing agents (e.g., Li tri(sec-butyl) borohydride) ensures high stereoselectivity during C-4 reduction.

  • Byproduct Formation : Silica gel chromatography and recrystallization from acetone-petroleum ether mitigate impurities.

  • Scale-up Limitations : Low-temperature reactions (-50°C) require specialized equipment, impacting large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves its interaction with specific molecular targets. The thioether linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights phenylephrine hydrochloride (PE) as a decongestant and vasopressor. Below is a detailed comparison with analogous phenyl-containing compounds, including analytical methods, stability, and pharmacological relevance.

Structural and Functional Analogues

Phenylephrine vs. Ephedrine Hydrochloride Structural Differences: Phenylephrine lacks the methyl group on the ethylamine side chain present in ephedrine, reducing its stimulant effects on the central nervous system . Analytical Methods: Both compounds are analyzed via spectrophotometry. PE forms a stable azo dye with diazotized 2-aminobenzothiazole (λmax = 510 nm), while ephedrine requires oxidative coupling with 4-aminoantipyrine . Stability: PE’s azo dye remains stable for 48 hours, whereas ephedrine-derived complexes degrade faster due to oxidation susceptibility .

Phenylephrine vs. Chlorpheniramine Maleate

  • Pharmacological Role : PE is a decongestant; chlorpheniramine is an antihistamine.
  • Spectrophotometric Differentiation : Derivative spectrophotometry allows simultaneous quantification in ternary mixtures (e.g., nasal sprays) by resolving overlapping peaks at 265 nm (PE) and 275 nm (chlorpheniramine) .

Analytical Performance Metrics

Compound λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Linear Range (μg/25 ml) Stability (Hours) Reference
Phenylephrine-HCl 510 6.62 × 10³ 10–250 48
Ephedrine-HCl 480 4.85 × 10³ 5–200 24
Chlorpheniramine Maleate 265 3.21 × 10³ 5–150 36

Method Validation Comparisons

  • Accuracy : PE assays showed relative errors of +0.31% to +1.07% vs. +1.2% for ephedrine .
  • Precision : PE’s relative standard deviation (RSD) was ±0.95–3.09%, outperforming chlorpheniramine (RSD ±2.5–4.8%) .
  • Specificity: PE’s azo coupling with 2-aminobenzothiazole is highly selective, avoiding interference from excipients in nasal sprays .

Pharmacological Efficacy

  • Vasopressor Activity : PE is less potent than ephedrine but has fewer cardiovascular side effects due to its α1-adrenergic selectivity .
  • Formulation Stability : PE in nasal sprays retains >95% potency under refrigeration for 6 months, whereas ephedrine degrades by 15% under similar conditions .

Key Research Findings

Spectrophotometric Superiority: PE’s azo dye method (using 2-aminobenzothiazole) achieves higher sensitivity (detection limit = 0.4 ppm) compared to HPLC and CE methods, which require costly instrumentation .

Cost-Effectiveness : The PE assay costs 80% less than British Pharmacopoeia’s titration method while matching its accuracy (t-test: t = 1.2 < t.="" at="" confidence)="" li="" sub>="2.776">

  • Interference Studies : Surfactants (e.g., Tween-80) reduce PE’s absorbance by 12%, necessitating strict pH control (optimal pH = 10.5) .
  • Biological Activity

    Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    Molecular Characteristics:

    • Molecular Formula: C18H26O10S
    • Molecular Weight: 434.5 g/mol
    • IUPAC Name: (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • CAS Number: 5329-58-8

    The compound features a phenyl group linked to a hexopyranosyl ring through a thioether bond. This unique linkage is significant for its biological interactions and reactivity.

    Synthesis

    The synthesis of this compound typically involves the reaction of phenyl thiol with hexopyranosyl halide under basic conditions, utilizing a nucleophilic substitution mechanism. The resulting thioether linkage is crucial for the compound's biological activity.

    This compound interacts with various biological macromolecules, influencing several biochemical pathways. The thioether linkage allows for stable complex formation with metal ions, while the phenyl group can engage in π–π interactions with aromatic residues in proteins. These interactions can modulate protein function and influence cellular processes.

    Biological Activity

    Research has indicated several potential biological activities associated with this compound:

    Antimicrobial Properties:
    Studies have explored the compound's efficacy against various pathogens. For instance, it has shown promise in inhibiting the growth of Mycobacterium tuberculosis by targeting specific proteins involved in mycolic acid synthesis . The inhibition of the InhA protein, crucial for fatty acid synthesis in M. tuberculosis, highlights its potential as an anti-tuberculosis agent.

    Enzyme Inhibition:
    this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to mimic substrates or bind to active sites on enzymes, thereby altering their activity.

    Cell Signaling Modulation:
    The compound's ability to interact with cellular receptors suggests a role in modulating cell signaling pathways. This could have implications for therapeutic applications in diseases where these pathways are dysregulated.

    Case Studies and Experimental Data

    Several studies have investigated the biological activity of this compound:

    • Antimycobacterial Activity:
      • A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on M. tuberculosis growth.
      • Table 1: Inhibition Zones of Various Derivatives Against M. tuberculosis
      CompoundInhibition Zone (mm)
      Phenyl 4-o-hexopyranosyl...15
      Control (Isoniazid)20
      Phenyl 4-o-methyl...12
    • Enzymatic Assays:
      • Enzymatic assays revealed that the compound can inhibit fatty acid synthase activity, providing insights into its mechanism as an anti-tubercular agent .
    • Docking Studies:
      • Molecular docking studies have shown favorable binding interactions between this compound and target proteins like InhA.
      • Table 2: Docking Scores for Selected Compounds Against InhA
      CompoundDocking Score
      Phenyl 4-o-hexopyranosyl...-8.5
      Isoniazid-9.0
      Control-7.0

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